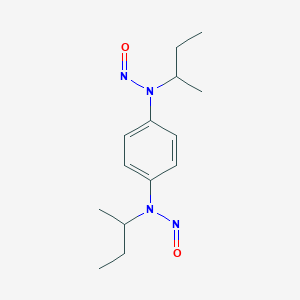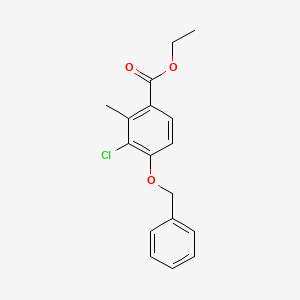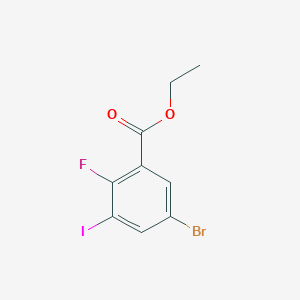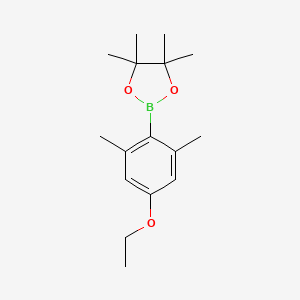
Rac-tert-butyl (3R,4S)-3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-tert-butyl (3R,4S)-3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a difluoromethyl group and a hydroxyl group attached to a pyrrolidine ring, along with a tert-butyl ester functional group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-tert-butyl (3R,4S)-3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethyl Group: This step may involve the use of difluoromethylating agents under specific conditions.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The difluoromethyl group can undergo reduction under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of difluoromethyl derivatives.
Substitution: Formation of substituted pyrrolidines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrrolidine derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals.
作用机制
The mechanism of action of Rac-tert-butyl (3R,4S)-3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl and hydroxyl groups could play key roles in these interactions.
相似化合物的比较
Similar Compounds
- tert-Butyl (3R,4S)-3-hydroxypyrrolidine-1-carboxylate
- tert-Butyl (3R,4S)-3-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
Uniqueness
Rac-tert-butyl (3R,4S)-3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
属性
分子式 |
C10H17F2NO3 |
|---|---|
分子量 |
237.24 g/mol |
IUPAC 名称 |
tert-butyl (3S,4R)-3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17F2NO3/c1-10(2,3)16-9(15)13-4-6(8(11)12)7(14)5-13/h6-8,14H,4-5H2,1-3H3/t6-,7-/m0/s1 |
InChI 键 |
UVLFZLVFVGZFGG-BQBZGAKWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)C(F)F |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




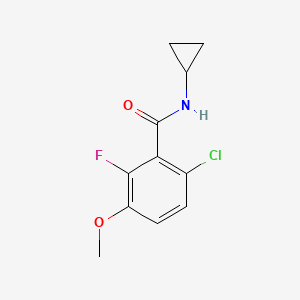
![Tert-butyl 1,5-dimethyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14026946.png)
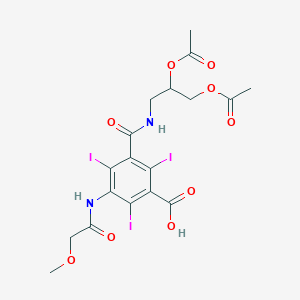
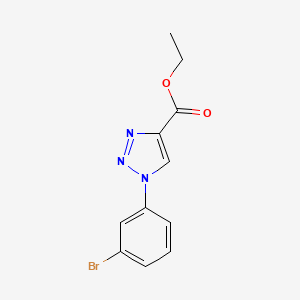
![2-fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B14026962.png)
